molecular formula C16H48O8Si8 B1201471 Hexadecamethylcyclooctasiloxane CAS No. 556-68-3

Hexadecamethylcyclooctasiloxane

Cat. No.: B1201471
CAS No.: 556-68-3
M. Wt: 593.2 g/mol
InChI Key: XKJMJYZFAWYREL-UHFFFAOYSA-N
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Mechanism of Action

Hexadecamethylcyclooctasiloxane is a type of siloxane, a class of compounds composed of Silicon, Oxygen, and Carbon atoms. It’s often used in cosmetics and personal care products due to its unique properties such as low surface tension, good spreading, and volatility . .

It’s important to note that the study of such compounds can be complex due to their potential interactions with various biological systems and the environment. Factors such as the compound’s structure, stability, and solubility can influence its behavior in biological systems . Additionally, environmental factors such as temperature, pH, and the presence of other chemicals can also affect the compound’s action .

Biochemical Analysis

Biochemical Properties

Hexadecamethylcyclooctasiloxane plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antibacterial activity against several bacterial pathogens, indicating its potential use in antimicrobial applications . The compound interacts with enzymes involved in the metabolic pathways of these pathogens, disrupting their normal function and leading to bacterial cell death.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can interfere with the normal functioning of bacterial cells, leading to changes in their metabolic activities and gene expression patterns . This disruption can result in the inhibition of bacterial growth and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and preventing them from carrying out their normal functions . This inhibition can lead to a cascade of effects, ultimately resulting in the disruption of cellular processes and bacterial cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in sustained inhibition of bacterial growth and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without causing significant toxic effects. At higher doses, this compound can lead to toxic or adverse effects, including damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic activity of cells . These interactions can result in the inhibition of specific metabolic pathways, contributing to its antimicrobial effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within cells can affect its activity and function, determining its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, with different effects observed in various subcellular compartments

Preparation Methods

Hexadecamethylcyclooctasiloxane can be synthesized through two primary methods:

Properties

IUPAC Name

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecamethyl-1,3,5,7,9,11,13,15-octaoxa-2,4,6,8,10,12,14,16-octasilacyclohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H48O8Si8/c1-25(2)17-26(3,4)19-28(7,8)21-30(11,12)23-32(15,16)24-31(13,14)22-29(9,10)20-27(5,6)18-25/h1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJMJYZFAWYREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H48O8Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060305
Record name Hexadecamethylcyclooctasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-68-3
Record name Hexadecamethylcyclooctasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecamethylcyclooctasiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecamethylcyclooctasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecamethylcyclooctasiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HEXADECAMETHYLCYCLOOCTASILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YAW49T07J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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